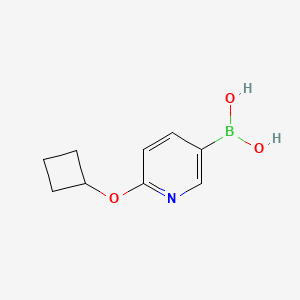

(6-Cyclobutoxypyridin-3-yl)boronic acid

Description

(6-Cyclobutoxypyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted at the 6-position with a cyclobutoxy group (-O-cyclobutyl) and a boronic acid (-B(OH)₂) group at the 3-position. This compound is structurally classified as a heteroaryl boronic acid, where the pyridine ring introduces electron-withdrawing effects, modulating the acidity and reactivity of the boronic acid moiety. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials chemistry [[13]–[14]].

Properties

Molecular Formula |

C9H12BNO3 |

|---|---|

Molecular Weight |

193.01 g/mol |

IUPAC Name |

(6-cyclobutyloxypyridin-3-yl)boronic acid |

InChI |

InChI=1S/C9H12BNO3/c12-10(13)7-4-5-9(11-6-7)14-8-2-1-3-8/h4-6,8,12-13H,1-3H2 |

InChI Key |

ZDWUVKZMQRHZNB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2CCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclobutoxypyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron, under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Cyclobutoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

(6-Cyclobutoxypyridin-3-yl)boronic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying biological processes.

Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.

Industry: The compound is used in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (6-Cyclobutoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Alkoxy-Substituted Pyridinyl Boronic Acids

(6-Ethoxypyridin-3-yl)boronic Acid and (6-Butoxypyridin-3-yl)boronic Acid

- Structural Differences: The ethoxy (-OCH₂CH₃) and butoxy (-O(CH₂)₃CH₃) groups are linear alkoxy substituents, whereas the cyclobutoxy group forms a rigid, four-membered cyclic ether.

- Physicochemical Properties :

- Solubility : Linear alkoxy groups (e.g., ethoxy, butoxy) enhance lipophilicity compared to the cyclobutoxy group, which may reduce aqueous solubility due to increased rigidity .

- Acidity (pKa) : The electron-donating nature of alkoxy groups slightly raises the pKa of the boronic acid compared to unsubstituted pyridinyl boronic acids. However, steric hindrance from the cyclobutoxy group may counteract this effect, requiring experimental validation .

Table 1: Comparative Properties of Alkoxy-Substituted Pyridinyl Boronic Acids

| Compound | Substituent | Molecular Formula | Key Properties |

|---|---|---|---|

| (6-Ethoxypyridin-3-yl)boronic acid | Ethoxy (-OCH₂CH₃) | C₇H₁₀BNO₃ | Higher lipophilicity; pKa ~8.5–9.5* |

| (6-Butoxypyridin-3-yl)boronic acid | Butoxy (-OC₄H₉) | C₉H₁₄BNO₃ | Enhanced steric bulk; lower solubility |

| (6-Cyclobutoxypyridin-3-yl)boronic acid | Cyclobutoxy (-O-C₄H₇) | C₉H₁₂BNO₃ | Rigid structure; potential for π-π stacking |

Heteroaryl and Aromatic Boronic Acids

Phenanthren-9-yl Boronic Acid and 6-Hydroxynaphthalen-2-yl Boronic Acid

- Biological Activity : These polycyclic aromatic boronic acids exhibit antiproliferative effects in triple-negative breast cancer (4T1 cells), with IC₅₀ values of 0.2251 µM and 0.1969 µM, respectively . In contrast, this compound’s bioactivity remains unexplored, but its pyridine core may confer distinct target selectivity.

- Reactivity : Polycyclic aromatics enhance π-π interactions in molecular recognition, whereas the pyridine ring in this compound offers hydrogen-bonding capabilities via the nitrogen atom .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

Cycloalkyl-Substituted Pyridinyl Boronic Acids

(6-Cyclopropylpyridin-3-yl)boronic Acid

- However, the absence of an oxygen atom eliminates ether-related hydrogen-bonding interactions .

- Applications : Used as a drug intermediate, highlighting the relevance of cycloalkyl substituents in medicinal chemistry .

Biological Activity

(6-Cyclobutoxypyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biological applications, including enzyme inhibition and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. Its boron atom can form stable complexes with hydroxyl and amino groups, leading to the formation of boronate esters. This property enables the compound to modulate enzyme activity and influence cellular processes.

Key mechanisms include:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for certain enzymes, particularly serine proteases and β-lactamases.

- Targeting Receptors : The compound may interact with membrane receptors, affecting signaling pathways and cellular responses.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Inhibition of β-lactamases : A study demonstrated that this compound effectively inhibited class C β-lactamases, which are responsible for antibiotic resistance in bacteria such as E. coli and Klebsiella pneumoniae. The compound's ability to enhance the efficacy of β-lactam antibiotics was highlighted, indicating its potential role in overcoming antibiotic resistance .

- Boron Neutron Capture Therapy (BNCT) : Research has explored the use of boron-containing compounds in BNCT for cancer treatment. This compound has been evaluated as a potential agent to selectively deliver boron to tumor cells, facilitating targeted radiation therapy .

- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis by targeting specific enzymes, making it a candidate for further development as an antibiotic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.